molecular formula C19H25NO3 B10978243 3,4-Dimethyl-6-[(3-phenylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid CAS No. 590376-92-4

3,4-Dimethyl-6-[(3-phenylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B10978243
CAS No.: 590376-92-4
M. Wt: 315.4 g/mol
InChI Key: AAOHSDNOBNQFDT-UHFFFAOYSA-N
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Description

3,4-Dimethyl-6-[(3-phenylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a synthetic organic compound with a complex structure It is characterized by a cyclohexene ring substituted with dimethyl, phenylpropylcarbamoyl, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-6-[(3-phenylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the dimethyl groups: This step often involves alkylation reactions using methylating agents.

    Attachment of the phenylpropylcarbamoyl group: This can be done through a carbamoylation reaction using phenylpropylamine and a suitable carbamoylating agent.

    Introduction of the carboxylic acid group: This is typically achieved through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-6-[(3-phenylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenylpropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles such as amines or alcohols

Major Products

    Oxidation: Carboxylates, aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3,4-Dimethyl-6-[(3-phenylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-6-[(3-phenylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylcyclohex-3-ene-1-carboxylic acid: Lacks the phenylpropylcarbamoyl group, resulting in different chemical and biological properties.

    6-[(3-Phenylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid: Lacks the dimethyl groups, affecting its reactivity and interactions with molecular targets.

Uniqueness

3,4-Dimethyl-6-[(3-phenylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is unique due to the presence of both dimethyl and phenylpropylcarbamoyl groups. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications in scientific research.

Properties

CAS No.

590376-92-4

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

3,4-dimethyl-6-(3-phenylpropylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C19H25NO3/c1-13-11-16(17(19(22)23)12-14(13)2)18(21)20-10-6-9-15-7-4-3-5-8-15/h3-5,7-8,16-17H,6,9-12H2,1-2H3,(H,20,21)(H,22,23)

InChI Key

AAOHSDNOBNQFDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(C(C1)C(=O)NCCCC2=CC=CC=C2)C(=O)O)C

Origin of Product

United States

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